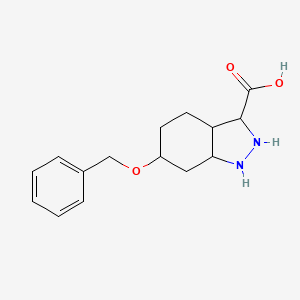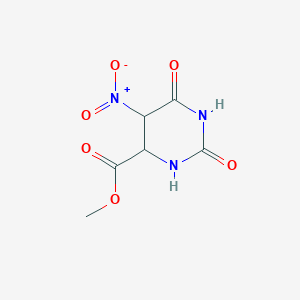
Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate is a chemical compound with the molecular formula C₆H₅N₃O₆ It is known for its unique structure, which includes a diazinane ring with nitro and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate typically involves the nitration of a precursor compound followed by esterification. One common method includes the nitration of 2,6-dioxo-1,3-diazinane-4-carboxylic acid using a nitrating agent such as nitric acid. The resulting nitro compound is then esterified using methanol in the presence of a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the handling of nitrating agents and the potential hazards associated with nitro compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Methyl 5-amino-2,6-dioxo-1,3-diazinane-4-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Hydrolysis: 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylic acid and methanol.
Scientific Research Applications
Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which may interact with specific molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate: Similar structure but with a different ring system.
Methyl 5-nitro-2,6-dioxo-3H-pyrimidine-4-carboxylate: Another structural analog with variations in the ring system.
Uniqueness
Methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H7N3O6 |
|---|---|
Molecular Weight |
217.14 g/mol |
IUPAC Name |
methyl 5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylate |
InChI |
InChI=1S/C6H7N3O6/c1-15-5(11)2-3(9(13)14)4(10)8-6(12)7-2/h2-3H,1H3,(H2,7,8,10,12) |
InChI Key |
BKCSHLPOEJUNKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C(=O)NC(=O)N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


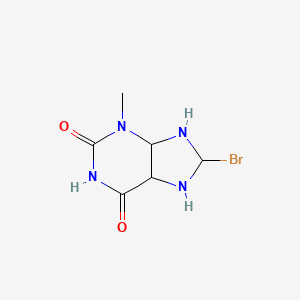
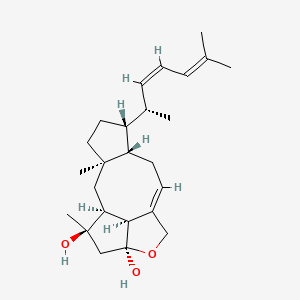

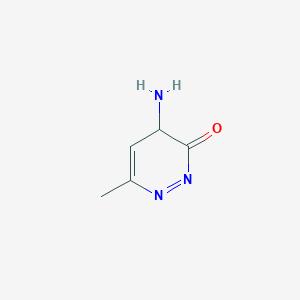
![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-purin-6-one](/img/structure/B12360067.png)
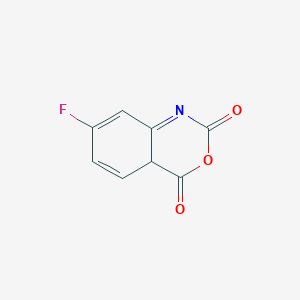

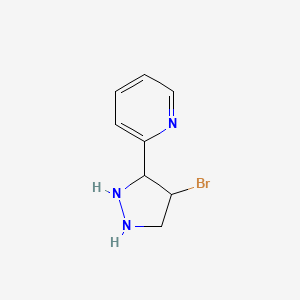
![2-phenyl-3a,5,5a,6,7,8,9,9a-octahydro-3H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B12360087.png)



![6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12360120.png)
